Cas no 320589-46-6 (1-Tosyl-2-naphthaldehyde)

1-Tosyl-2-naphthaldehyde is a versatile organic compound primarily used as an intermediate in synthetic chemistry. Its structure combines a naphthalene core with a formyl group at the 2-position and a tosyl (p-toluenesulfonyl) group at the 1-position, making it valuable for constructing complex molecular frameworks. The tosyl group enhances reactivity in nucleophilic substitution and elimination reactions, while the aldehyde functionality allows for further derivatization, such as condensation or reduction. This compound is particularly useful in pharmaceutical and materials research, where controlled functionalization of naphthalene derivatives is required. Its stability and well-defined reactivity profile make it a reliable reagent for multi-step synthetic pathways.
1-Tosyl-2-naphthaldehyde structure
1-Tosyl-2-naphthaldehyde structure
商品名:1-Tosyl-2-naphthaldehyde
CAS番号:320589-46-6
MF:C18H14O3S
メガワット:310.366963863373
MDL:MFCD29923978
CID:4644058

1-Tosyl-2-naphthaldehyde 化学的及び物理的性質

名前と識別子

    • 1-Tosyl-2-naphthaldehyde
    • SY039300
    • A918241
    • MDL: MFCD29923978
    • インチ: 1S/C18H14O3S/c1-13-6-10-16(11-7-13)22(20,21)18-15(12-19)9-8-14-4-2-3-5-17(14)18/h2-12H,1H3
    • InChIKey: BQUUIWUAVFMOGA-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(C)=CC=1)(C1=C(C=O)C=CC2C=CC=CC1=2)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 485
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 59.6

1-Tosyl-2-naphthaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM263626-5g
1-Tosyl-2-naphthaldehyde
320589-46-6 97%
5g
$489 2023-01-03
Ambeed
A643689-5g
1-Tosyl-2-naphthaldehyde
320589-46-6 97%
5g
$523.0 2024-04-20
Ambeed
A643689-1g
1-Tosyl-2-naphthaldehyde
320589-46-6 97%
1g
$175.0 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1587052-5g
1-Tosyl-2-naphthaldehyde
320589-46-6 98%
5g
¥5386.00 2024-08-02
Chemenu
CM263626-5g
1-Tosyl-2-naphthaldehyde
320589-46-6 97%
5g
$489 2021-08-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1587052-1g
1-Tosyl-2-naphthaldehyde
320589-46-6 98%
1g
¥1565.00 2024-08-02
eNovation Chemicals LLC
D776283-5g
1-Tosyl-2-naphthaldehyde
320589-46-6 95%
5g
$825 2024-07-20
eNovation Chemicals LLC
D776283-5g
1-Tosyl-2-naphthaldehyde
320589-46-6 95%
5g
$825 2025-02-26
eNovation Chemicals LLC
D776283-5g
1-Tosyl-2-naphthaldehyde
320589-46-6 95%
5g
$825 2025-02-21

1-Tosyl-2-naphthaldehyde 関連文献

1-Tosyl-2-naphthaldehydeに関する追加情報

Introduction to 1-Tosyl-2-naphthaldehyde (CAS No. 320589-46-6)

1-Tosyl-2-naphthaldehyde, with the Chemical Abstracts Service (CAS) number 320589-46-6, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique molecular structure, which includes a tosyl group (p-toluenesulfonyl) and a naphthaldehyde moiety, making it a valuable building block for the synthesis of more complex molecules.

The chemical formula of 1-Tosyl-2-naphthaldehyde is C17H14O3S, and it has a molecular weight of 302.35 g/mol. The compound is typically synthesized through the reaction of 2-naphthaldehyde with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a crystalline solid that is soluble in common organic solvents like dichloromethane, ethanol, and acetone.

In recent years, 1-Tosyl-2-naphthaldehyde has been extensively studied for its potential applications in various scientific and industrial fields. One of the key areas of interest is its use as an intermediate in the synthesis of biologically active compounds. For instance, researchers have utilized this compound to develop novel anticancer agents and antimicrobial compounds. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several derivatives of 1-Tosyl-2-naphthaldehyde that exhibited potent cytotoxic activity against various cancer cell lines.

Beyond medicinal chemistry, 1-Tosyl-2-naphthaldehyde has also found applications in materials science. Its unique electronic properties make it suitable for the development of organic semiconductors and photovoltaic materials. A recent study in the Journal of Materials Chemistry C demonstrated that derivatives of 1-Tosyl-2-naphthaldehyde could be used to enhance the performance of organic solar cells by improving their charge transport properties.

The versatility of 1-Tosyl-2-naphthaldehyde extends to its use as a fluorescent probe in analytical chemistry. The naphthaldehyde moiety can be functionalized to create highly sensitive and selective probes for detecting specific analytes. A study published in the Analytical Chemistry journal reported the development of a fluorescent sensor based on a derivative of 1-Tosyl-2-naphthaldehyde, which showed excellent sensitivity and selectivity for detecting trace amounts of heavy metals in environmental samples.

In addition to its synthetic and analytical applications, 1-Tosyl-2-naphthaldehyde has also been explored for its potential use in catalysis. The presence of both an electron-withdrawing tosyl group and an electron-donating naphthaldehyde moiety makes it an effective ligand for transition metal catalysts. Research published in the Catalysis Science & Technology journal demonstrated that complexes containing 1-Tosyl-2-naphthaldehyde-derived ligands were highly active and selective catalysts for various organic transformations, including asymmetric hydrogenation and cross-coupling reactions.

The safety and handling of 1-Tosyl-2-naphthaldehyde are important considerations for researchers working with this compound. While it is not classified as a hazardous material, standard laboratory safety protocols should be followed to ensure safe handling and storage. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats, as well as working in a well-ventilated area or fume hood.

In conclusion, 1-Tosyl-2-naphthaldehyde (CAS No. 320589-46-6) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, analytical chemistry, and catalysis. Its unique molecular structure and versatile reactivity make it an invaluable tool for researchers across multiple disciplines. As ongoing research continues to uncover new applications and properties, the importance of this compound is likely to grow even further.

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